molecular formula C9H11N3OS B8495099 2-(3-Phenyl-thioureido)-acetamide

2-(3-Phenyl-thioureido)-acetamide

Cat. No. B8495099
M. Wt: 209.27 g/mol
InChI Key: IOUMDSBLQZKRJL-UHFFFAOYSA-N
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Patent
US05877324

Procedure details

A mixture of glycinamide hydrochloride (8.25 g), triethyl amine (10.0 g), phenyl-isothiocyanate (10.1 g), and methylene chloride (300 mL) was heated at reflux for 1 hour. The mixture was stirred at ambient temperature for 2 hours. The precipitate was collected by filtration, washed with methylene chloride, then with diethyl ether and air dried to give 2-(3-phenyl-thioureido)-acetamide (9.7 g), m.p. 150°-152° C. Anal. Calcd. for. C9H11N3O S: C, 51.66; H, 5.30; N, 20.08. Found: C, 51.41; H, 5.04; N, 20.02. Mass spectrum (EI, M.+) m/z 209. 1H-NMR (DMSO-d6; 400 MHz) δ9.88 (s, 1 H), 7.70 (t, 1 H), 7.52 (s, 1 H), 7.47 (d, 2 H), 7.31 (t, 2 H), 7.15 (s, 1 H), 7.09 (t, 1 H), and 4.08 ppm (d, 2 H).
Quantity
8.25 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][C:4]([NH2:6])=[O:5].C(N(CC)CC)C.[C:14]1([N:20]=[C:21]=[S:22])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>C(Cl)Cl>[C:14]1([NH:20][C:21](=[S:22])[NH:2][CH2:3][C:4]([NH2:6])=[O:5])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:0.1|

Inputs

Step One
Name
Quantity
8.25 g
Type
reactant
Smiles
Cl.NCC(=O)N
Name
Quantity
10 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
10.1 g
Type
reactant
Smiles
C1(=CC=CC=C1)N=C=S
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with diethyl ether and air dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)NC(NCC(=O)N)=S
Measurements
Type Value Analysis
AMOUNT: MASS 9.7 g
YIELD: CALCULATEDPERCENTYIELD 62.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.